Trimethylsilyl (2S)-2-[(trimethylsilyl)oxy]propanoate
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Overview
Description
Trimethylsilyl (2S)-2-[(trimethylsilyl)oxy]propanoate is a chemical compound with the molecular formula C9H22O3Si2. It is a derivative of propanoic acid, where the hydrogen atoms are replaced by trimethylsilyl groups. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl (2S)-2-[(trimethylsilyl)oxy]propanoate typically involves the reaction of propanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product along with the by-product, hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and real-time monitoring helps in maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl (2S)-2-[(trimethylsilyl)oxy]propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler silyl derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silyl oxides, while reduction can produce simpler silyl compounds.
Scientific Research Applications
Trimethylsilyl (2S)-2-[(trimethylsilyl)oxy]propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl ethers and esters.
Biology: The compound is employed in the modification of biomolecules for analytical purposes.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Trimethylsilyl (2S)-2-[(trimethylsilyl)oxy]propanoate exerts its effects involves the interaction of the trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable silyl derivatives, which are useful in protecting functional groups during chemical reactions. The pathways involved include nucleophilic substitution and addition reactions.
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilyl chloride
- Trimethylsilyl acetate
- Trimethylsilyl trifluoromethanesulfonate
Uniqueness
Trimethylsilyl (2S)-2-[(trimethylsilyl)oxy]propanoate is unique due to its specific structure, which allows for selective reactions and high stability. Compared to other similar compounds, it offers better protection for functional groups and can be used under a wider range of conditions.
Properties
CAS No. |
80372-11-8 |
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Molecular Formula |
C9H22O3Si2 |
Molecular Weight |
234.44 g/mol |
IUPAC Name |
trimethylsilyl (2S)-2-trimethylsilyloxypropanoate |
InChI |
InChI=1S/C9H22O3Si2/c1-8(11-13(2,3)4)9(10)12-14(5,6)7/h8H,1-7H3/t8-/m0/s1 |
InChI Key |
HXRGKEOWDNVHPA-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O[Si](C)(C)C)O[Si](C)(C)C |
Canonical SMILES |
CC(C(=O)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
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